methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate
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Description
“Methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate” is a chemical compound with the molecular formula C22H17ClN2O4S . It has a molecular weight of 440.9 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and a few drops of concentrated HCl were added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-3(4H)-yl]methyl group attached to a 4-methoxybenzoate group . The presence of the chlorophenyl group and the methoxybenzoate group may contribute to its chemical properties and potential biological activities.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the available literature, similar compounds have been synthesized and studied for their antitubercular activities .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.38±0.1 g/cm3 and a predicted boiling point of 626.0±65.0 °C .Scientific Research Applications
- The compound’s unique structure makes it a potential candidate for cancer therapy. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional treatments. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .
- Methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate has demonstrated antimicrobial activity against bacteria, fungi, and even drug-resistant strains. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes .
- Inflammation plays a crucial role in various diseases. This compound has shown promise as an anti-inflammatory agent by modulating key pathways involved in the inflammatory response. Researchers are exploring its potential for treating inflammatory disorders .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies suggest that this compound may protect neurons from oxidative stress and neurotoxicity. Further investigations are needed to validate its neuroprotective effects .
- Beyond its biological applications, the synthesis of indole derivatives (including this compound) is an active area of research. Indoles are prevalent in natural products and drugs. Novel synthetic methods for constructing indole moieties are of interest to the chemical community .
- Researchers have synthesized related compounds and investigated their crystal structures. For instance, a single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was obtained via a one-pot sequential strategy. Understanding crystal structures can provide insights into molecular interactions and properties .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Neuroprotective Potential
Heterocyclic Synthesis
Crystal Engineering
properties
IUPAC Name |
methyl 3-[[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c1-28-18-8-5-14(22(27)29-2)9-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-3-6-16(23)7-4-13/h3-9,11-12H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXRXGCRUPGRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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